Chmfl-kit-033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

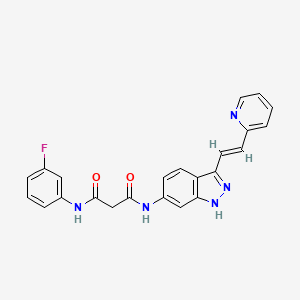

C23H18FN5O2 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide |

InChI |

InChI=1S/C23H18FN5O2/c24-15-4-3-6-17(12-15)26-22(30)14-23(31)27-18-7-9-19-20(28-29-21(19)13-18)10-8-16-5-1-2-11-25-16/h1-13H,14H2,(H,26,30)(H,27,31)(H,28,29)/b10-8+ |

InChI Key |

OLZDZYHEIBZXCI-CSKARUKUSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

CHMFL-KIT-031: A Deep Dive into its Mechanism of Action as a Selective KIT V559D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CHMFL-KIT-031, a highly selective inhibitor of the KIT kinase V559D mutant, a prevalent driver of Gastrointestinal Stromal Tumors (GISTs). This document outlines the compound's biochemical and cellular activity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

CHMFL-KIT-031 is a potent and selective kinase inhibitor that specifically targets the V559D mutation in the juxtamembrane domain of the KIT receptor tyrosine kinase.[1][2] This gain-of-function mutation leads to constitutive activation of the kinase, driving downstream signaling pathways that promote tumor growth and survival.[2] CHMFL-KIT-031 exhibits a high degree of selectivity for the KIT V559D mutant over the wild-type (wt) KIT and other cancer-related kinases, making it a valuable tool for both research and potential therapeutic development.[1][2]

The primary mechanism of action of CHMFL-KIT-031 is the inhibition of KIT autophosphorylation. By binding to the ATP-binding pocket of the KIT V559D mutant, CHMFL-KIT-031 prevents the transfer of phosphate from ATP to tyrosine residues on the kinase, thereby blocking its activation and downstream signaling.[1][3] This leads to the suppression of key oncogenic signaling cascades, including the PI3K/AKT and RAF/MEK/ERK pathways.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of CHMFL-KIT-031.

Table 1: Biochemical Activity of CHMFL-KIT-031

| Target | Assay | IC50 (nM) | Kd (nM) |

| KIT V559D | ADP-Glo | 28.2 | 266 |

| KIT wt | ADP-Glo | 168.4 | 6640 |

Data sourced from Yu et al., 2017.[1][3]

Table 2: Cellular Activity of CHMFL-KIT-031

| Cell Line/Target | Assay | GI50 (µM) | EC50 (nM) for pY703 |

| BaF3-TEL-KIT-V559D | Proliferation | 0.025 | 176 |

| Parental BaF3 | Proliferation | >10 | - |

| BaF3-TEL-KIT-wt | pY703 Inhibition | - | 2000 |

Data sourced from Yu et al., 2017.[1][2]

Table 3: Kinome Selectivity of CHMFL-KIT-031

| Assay Platform | Number of Kinases/Mutants | Concentration (µM) | Selectivity Score (S score (1)) |

| KINOMEScan™ | 468 | 1 | 0.01 |

Data sourced from Yu et al., 2017.[1][2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KIT V559D Inhibition by CHMFL-KIT-031

Caption: Inhibition of constitutively active KIT V559D by CHMFL-KIT-031 blocks downstream pro-survival signaling pathways.

Experimental Workflow for Cellular Activity Assessment

Caption: Workflow for determining the anti-proliferative and phosphorylation inhibitory effects of CHMFL-KIT-031 in engineered BaF3 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of CHMFL-KIT-031.

Kinase Inhibition Assay (ADP-Glo™)

-

Objective: To determine the in vitro inhibitory activity of CHMFL-KIT-031 against purified KIT wt and KIT V559D kinases.

-

Protocol:

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Add serially diluted CHMFL-KIT-031 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Binding Affinity Assay (MicroScale Thermophoresis - MST)

-

Objective: To measure the binding affinity (Kd) of CHMFL-KIT-031 to purified KIT wt and KIT V559D proteins.

-

Protocol:

-

Label the purified KIT proteins with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith NT.115 instrument).[3]

-

Prepare a series of dilutions of CHMFL-KIT-031 in an appropriate assay buffer.[3]

-

Incubate a constant concentration of the labeled KIT protein with the different concentrations of CHMFL-KIT-031 for a short period to allow binding to reach equilibrium.[3]

-

Load the samples into capillaries and measure the thermophoresis using an MST instrument.[3]

-

The change in thermophoresis upon ligand binding is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.[3]

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of CHMFL-KIT-031 on BaF3 cells engineered to express KIT V559D.

-

Protocol:

-

Seed BaF3-TEL-KIT-V559D cells and parental BaF3 cells in 96-well plates.[3]

-

Treat the cells with a range of concentrations of CHMFL-KIT-031 or DMSO.

-

Incubate the plates for 72 hours.

-

Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.

-

Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.[1]

-

Western Blot Analysis of KIT Phosphorylation

-

Objective: To determine the effect of CHMFL-KIT-031 on the autophosphorylation of KIT in cellular models.

-

Protocol:

-

Treat KIT mutant-expressing BaF3 cells with various concentrations of CHMFL-KIT-031 or DMSO for 2 hours.[1]

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA assay.[1]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane and then probe with primary antibodies specific for phosphorylated KIT (e.g., pY703, pY719, pY823) and total KIT.[1][3]

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the EC50 for the inhibition of phosphorylation.

-

Kinome-wide Selectivity Profiling (KINOMEScan™)

-

Objective: To evaluate the selectivity of CHMFL-KIT-031 across a broad panel of human kinases.

-

Protocol:

-

Submit CHMFL-KIT-031 to a commercial service provider (e.g., DiscoverX).

-

The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., 468 kinases/mutants).[1][3]

-

The assay typically involves an active site-directed competition binding assay where the amount of test compound that binds to the kinase is quantified.

-

The results are reported as a percentage of the control, and a selectivity score (S score) is calculated to represent the compound's selectivity. A lower S score indicates higher selectivity.[1][3]

-

In Vivo Xenograft Model

-

Objective: To assess the anti-tumor efficacy of CHMFL-KIT-031 in a mouse model.

-

Protocol:

-

Inoculate immunodeficient mice (e.g., BALB/c nude mice) subcutaneously with BaF3-TEL-KIT-V559D cells.[3]

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[3]

-

Administer CHMFL-KIT-031 (e.g., via intraperitoneal injection) or vehicle control daily at specified doses.[3]

-

Monitor tumor volume and body weight regularly.[3]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.[1][3]

-

Conclusion

CHMFL-KIT-031 is a highly potent and selective inhibitor of the KIT V559D mutant, a key driver in a subset of GISTs. Its mechanism of action is centered on the direct inhibition of KIT autophosphorylation, leading to the suppression of downstream oncogenic signaling and inhibition of tumor cell proliferation. The comprehensive preclinical data, including its favorable selectivity profile, underscore its potential as a valuable pharmacological tool and a candidate for further therapeutic development.

References

- 1. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Chmfl-kit-033 to c-KIT T670I

This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, a common resistance mutation in gastrointestinal stromal tumors (GISTs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Quantitative Binding Affinity and Antiproliferative Activity

This compound and related compounds from the same chemical series demonstrate significant inhibitory activity against the c-KIT T670I "gatekeeper" mutant. The following tables summarize the key quantitative data, including IC50 values for kinase inhibition and GI50 values for antiproliferative effects on relevant cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | c-KIT T670I | c-KIT wt | Selectivity (wt/T670I) |

| This compound (Compound 24) | 45[1][2] | >540 | >12-fold[3] |

| CHMFL-KIT-8140 (Compound 35) | 99[4] | 33[4] | 0.33-fold |

Table 2: Antiproliferative Activity in GIST Cell Lines (GI50, nM)

| Compound | GIST-5R (c-KIT T670I) | GIST-T1 (c-KIT wt) |

| This compound (Compound 24) | 26[4] | 4[4] |

| CHMFL-KIT-8140 (Compound 35) | 26[4] | 4[4] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and cellular activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human c-KIT T670I and wild-type c-KIT enzymes

-

This compound

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

The kinase, substrate, and this compound are added to the wells of the plate.

-

The reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

-

Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. This is followed by a 30-60 minute incubation at room temperature.

-

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.

Materials:

-

GIST-T1 (c-KIT wt) and GIST-5R (c-KIT T670I) cell lines

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Cells are seeded into the wells of the opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours) in a cell culture incubator.

-

ATP Detection:

-

The plates are equilibrated to room temperature.

-

CellTiter-Glo® Reagent is added to each well.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

-

Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

c-KIT Signaling Pathway

The following diagram illustrates the canonical c-KIT signaling pathway, which is constitutively activated by the T670I mutation.

Caption: Simplified c-KIT signaling cascade.

Experimental Workflow for IC50 Determination

The workflow for determining the in vitro kinase inhibitory concentration (IC50) is depicted below.

Caption: IC50 determination workflow.

Logical Relationship of this compound Action

This diagram illustrates the mechanism by which this compound inhibits the constitutively active c-KIT T670I mutant.

References

The Discovery and Synthesis of CHMFL-KIT-033: A Selective Inhibitor of the c-KIT T670I Mutant for Gastrointestinal Stromal Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the KIT proto-oncogene, a receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like imatinib have transformed the treatment landscape for GISTs, the emergence of secondary resistance mutations, particularly the T670I "gatekeeper" mutation, presents a significant clinical challenge. CHMFL-KIT-033 was developed as a potent and selective type II kinase inhibitor specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Acquired Resistance in GIST

The c-KIT receptor tyrosine kinase plays a crucial role in the pathogenesis of GISTs.[1] The binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, activating downstream signaling pathways critical for cell survival and proliferation, including the PI3K-AKT, MAPK, and STAT3 pathways.[2][3][4][5] Activating mutations in c-KIT lead to ligand-independent kinase activation, driving oncogenesis in the majority of GIST cases.[1]

Imatinib, a type II TKI, is the standard first-line therapy for metastatic GIST. However, most patients eventually develop resistance, frequently due to secondary mutations in the c-KIT kinase domain. The T670I mutation, located in the ATP-binding pocket, is a common mechanism of acquired resistance, rendering imatinib and other TKIs ineffective. This has necessitated the development of novel inhibitors that can effectively target this resistant mutant.

Discovery of this compound: A Structure-Guided Design Approach

This compound, chemically known as (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide, was discovered through a fragment hybrid, type II kinase inhibitor design strategy. This approach aimed to develop a compound that could not only potently inhibit the c-KIT T670I mutant but also exhibit selectivity over the wild-type (wt) c-KIT, thereby potentially reducing off-target toxicities.

The design of this compound involved the hybridization of structural features from known kinase inhibitors to optimize binding to the inactive "DFG-out" conformation of the kinase, a hallmark of type II inhibitors. This strategy allows the inhibitor to access a deeper hydrophobic pocket, often leading to improved selectivity.

Biological Activity and Selectivity

This compound demonstrated potent inhibitory activity against the c-KIT T670I mutant with a high degree of selectivity over the wild-type enzyme. This selectivity is a key attribute, as inhibiting wild-type c-KIT can lead to side effects due to its role in normal physiological processes.

| Target | IC50 (µM) | GI50 (µM) | Cell Line |

| c-KIT T670I | 0.045 | - | Biochemical Assay |

| c-KIT wt | - | - | Biochemical Assay |

| GIST-T1 (c-KIT exon 11 del) | - | - | Cell-based Assay |

| GIST-T1-T670I | - | - | Cell-based Assay |

Data to be populated with further findings from supplementary materials if accessible.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final compound. The following is a generalized synthetic scheme based on standard organic chemistry principles for the synthesis of similar compounds. The specific reagents, conditions, and yields would be detailed in the supplementary information of the primary publication.

dot

Caption: Generalized synthetic scheme for this compound.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used in the characterization of this compound.

Z'-LYTE™ Kinase Assay for IC50 Determination

The in vitro inhibitory activity of this compound against c-KIT T670I and wild-type c-KIT was determined using the Z'-LYTE™ Kinase Assay platform. This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. Conversely, the non-phosphorylated peptide is cleaved, disrupting the FRET signal. The ratio of the two fluorescent signals is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of the compound.[6][7]

General Protocol:

-

Kinase Reaction: Recombinant c-KIT T670I or wt kinase is incubated with the FRET peptide substrate and ATP in a kinase buffer. The test compound (this compound) is added at various concentrations.

-

Development: A development reagent containing a site-specific protease is added to the reaction. The protease cleaves only the non-phosphorylated substrate.

-

Detection: The fluorescence is read on a microplate reader at two wavelengths (emission from the donor and acceptor fluorophores).

-

Data Analysis: The ratio of the two emission signals is calculated to determine the percentage of inhibition. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][8][9]

dot

Caption: Workflow for Z'-LYTE™ Kinase Assay.

Generation of GIST-T1-T670I Mutant Cell Line via CRISPR-Cas9

To assess the cellular activity of this compound against the T670I mutation in a relevant genetic background, a GIST-T1 cell line harboring this specific mutation was generated using the CRISPR-Cas9 gene-editing technology.

Principle: The CRISPR-Cas9 system allows for precise targeted modification of the genome. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair machinery can then be harnessed to introduce a desired genetic modification, in this case, the T670I point mutation, through homology-directed repair (HDR) using a provided DNA template.[10][11][12]

General Protocol:

-

gRNA Design: A single guide RNA (sgRNA) is designed to target the genomic region of the c-KIT gene corresponding to the T670 codon.

-

Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) is synthesized to serve as the repair template. This template contains the desired C>T nucleotide change that results in the threonine to isoleucine substitution (T670I), flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

-

Transfection: The GIST-T1 cells are co-transfected with a plasmid expressing the Cas9 nuclease and the designed sgRNA, along with the ssODN donor template.

-

Selection and Clonal Isolation: Transfected cells are subjected to selection (e.g., antibiotic resistance conferred by the plasmid) and single-cell cloning to isolate individual cell colonies.

-

Screening and Verification: Genomic DNA is extracted from the isolated clones, and the target region is amplified by PCR and sequenced to confirm the successful knock-in of the T670I mutation.

dot

Caption: Workflow for CRISPR-Cas9 knock-in of T670I mutation.

Mechanism of Action: Inhibition of c-KIT Signaling

This compound, as a type II inhibitor, stabilizes the inactive "DFG-out" conformation of the c-KIT kinase domain. By binding to this conformation, it prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent autophosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of GIST cells.

dot

Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for GIST. Its potent and selective inhibition of the clinically relevant c-KIT T670I resistance mutation provides a promising therapeutic strategy for patients who have relapsed on standard TKI therapies. The structure-guided design approach employed in its discovery serves as a paradigm for the development of next-generation kinase inhibitors targeting other resistance mutations in cancer. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential in the management of imatinib-resistant GIST.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Direct engagement of the PI3K pathway by mutant KIT dominates oncogenic signaling in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. ASSURED-optimized CRISPR protocol for knockout/SNP knockin in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. blog.championsoncology.com [blog.championsoncology.com]

In-Depth Technical Guide to Chmfl-kit-033: A Selective c-KIT T670I Mutant Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, a key driver of resistance in Gastrointestinal Stromal Tumors (GISTs). This document details the compound's mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.

Core Compound Information

| Property | Details |

| Full Chemical Name | (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide |

| Molecular Formula | C23H18FN5O2 |

| Molecular Weight | 415.42 g/mol |

| CAS Number | 2351801-41-5 |

| Primary Target | c-KIT T670I mutant kinase |

| Therapeutic Area | Gastrointestinal Stromal Tumors (GISTs) |

Mechanism of Action and Rationale

Gastrointestinal stromal tumors are mesenchymal neoplasms of the gastrointestinal tract, with a majority of cases driven by gain-of-function mutations in the KIT proto-oncogene, which encodes the receptor tyrosine kinase c-KIT. The binding of Stem Cell Factor (SCF) to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1]

Mutations in the c-KIT gene can lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor formation. While the tyrosine kinase inhibitor imatinib is the standard first-line therapy for GISTs, its efficacy is often limited by the emergence of secondary resistance mutations, with the T670I "gatekeeper" mutation in the ATP-binding pocket being one of the most common.[2][3] This mutation sterically hinders the binding of imatinib, rendering the drug ineffective.[1]

This compound was developed as a type II kinase inhibitor designed to overcome this resistance mechanism. It selectively binds to the inactive conformation of the c-KIT T670I mutant, effectively blocking its kinase activity and downstream signaling.[4]

Quantitative Data

Biochemical Activity

The inhibitory activity of this compound was assessed against wild-type c-KIT and the T670I mutant using the ADP-Glo kinase assay. The compound demonstrates significant selectivity for the mutant form.

| Kinase | IC50 (µM) |

| c-KIT wt | >1 |

| c-KIT T670I | 0.045 |

| Data represents the concentration required for 50% inhibition of kinase activity. |

Cellular Activity

The anti-proliferative effects of this compound were evaluated in GIST cell lines harboring different c-KIT mutations. The GI50 values represent the concentration required to inhibit cell growth by 50%.

| Cell Line | c-KIT Mutation Status | GI50 (µM) |

| GIST-T1 | Exon 11 deletion | >10 |

| GIST-5R | Exon 11 deletion, Exon 17 D816G | >10 |

| GIST-T1/T670I | Exon 11 deletion, Exon 14 T670I | 0.08 |

| Data indicates high potency and selectivity for cells driven by the T670I mutation. |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using GIST-T1/T670I cells.

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 0% |

| This compound | 100 mg/kg, once daily | Significant |

| Specific TGI percentage is not publicly available but was described as significant in preclinical studies. |

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human c-KIT (wild-type and T670I mutant)

-

This compound

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the kinase solution (c-KIT wt or T670I).

-

Add 2.5 µL of the compound dilution or vehicle control.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase.

-

Incubate the reaction at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the compound concentration.

GIST Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of GIST cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST-5R, GIST-T1/T670I)

-

Cell culture medium (e.g., IMDM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed the GIST cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound dilutions or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 values by plotting the luminescence signal against the compound concentration.

GIST Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Materials:

-

Female BALB/c nude mice (6-8 weeks old)

-

GIST-T1/T670I cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of GIST-T1/T670I cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor the tumor growth regularly using calipers.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).

-

Calculate the Tumor Growth Inhibition (TGI) as a percentage of the reduction in tumor volume in the treated group compared to the control group.

Visualizations

c-KIT T670I Signaling Pathway in GIST

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chmfl-kit-033: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-kit-033 is a potent and selective small molecule inhibitor targeting the T670I mutant of the c-KIT kinase, a clinically significant driver of resistance to conventional therapies in Gastrointestinal Stromal Tumors (GISTs). This document provides an in-depth technical overview of the target selectivity profile of this compound, compiling available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflow. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Gastrointestinal Stromal Tumors (GISTs) are mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the c-KIT proto-oncogene. While first-line therapy with imatinib has shown considerable success, the emergence of secondary resistance mutations, such as the T670I "gatekeeper" mutation, presents a significant clinical challenge. This compound has been developed as a novel inhibitor that demonstrates high potency and selectivity for the c-KIT T670I mutant, offering a promising strategy to overcome acquired resistance.[1][2]

Target Selectivity and Potency

This compound exhibits potent inhibitory activity against the c-KIT T670I mutant with a high degree of selectivity over the wild-type (wt) c-KIT enzyme. This selectivity is crucial for minimizing off-target effects and widening the therapeutic window.

Table 1: Biochemical Potency of this compound

| Target | IC50 (µM) | Selectivity (fold) vs. c-KIT wt |

| c-KIT T670I | 0.045[3] | 12[1][2] |

| c-KIT wt | ~0.54 | 1 |

Note: The IC50 for c-KIT wt is estimated based on the 12-fold selectivity reported.

While a comprehensive kinome-wide scan for this compound is not publicly available, data from a structurally similar compound, CHMFL-KIT-031, which also targets a c-KIT mutation, revealed a high selectivity with a KINOMEscan™ S score (1) of 0.01 against a panel of 468 kinases.[4][5] The primary off-targets identified for CHMFL-KIT-031 were CSF1R and NEK3, suggesting potential avenues for further investigation of this compound's broader selectivity profile.[4]

Cellular Activity

This compound has demonstrated significant anti-proliferative effects in GIST cell lines harboring the c-KIT T670I mutation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Relevant Genotype | Effect |

| GIST-T1/T670I | c-KIT with T670I mutation | Good antiproliferative effects[1][2] |

| GIST-5R | c-KIT with T670I mutation | Good antiproliferative effects[1][2] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that this compound exhibits dose-dependent antitumor efficacy, indicating its potential for in vivo therapeutic application.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

-

Reagents: Recombinant human c-KIT T670I and c-KIT wt kinase domains, ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

-

Cell Lines: GIST-T1/T670I and GIST-5R cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.

-

In Vivo Xenograft Model

This protocol outlines the evaluation of this compound's antitumor activity in a mouse model.

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject GIST-T1/T670I cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the right flank of each mouse.

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) once daily. The control group receives the vehicle solution.

-

Monitor tumor volume and body weight throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Signaling Pathways and Experimental Workflow

c-KIT Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical c-KIT signaling pathway and the point of inhibition by this compound. Activating mutations in c-KIT lead to constitutive activation of downstream pathways such as the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. This compound selectively binds to the ATP-binding pocket of the c-KIT T670I mutant, blocking its kinase activity and inhibiting downstream signaling.

Caption: Inhibition of c-KIT T670I signaling by this compound.

Experimental Workflow for this compound Evaluation

The diagram below outlines the typical workflow for the preclinical evaluation of this compound, from initial biochemical screening to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly promising selective inhibitor of the c-KIT T670I mutant, a key driver of acquired resistance in GIST. Its potent biochemical and cellular activity, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic candidate. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate further investigation and development of this compound and other next-generation c-KIT inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

c-KIT T670I mutation in GIST pathogenesis

An In-Depth Technical Guide on the c-KIT T670I Mutation in GIST Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] The advent of tyrosine kinase inhibitors (TKIs), particularly imatinib, revolutionized the treatment of metastatic GIST, transforming a once chemoresistant disease into a manageable condition for many.[3] However, a significant clinical challenge is the development of secondary resistance to imatinib, which occurs in a majority of patients within two years.[4]

One of the most critical mechanisms of acquired resistance is the emergence of secondary mutations within the KIT kinase domain.[2][5] Among these, the T670I mutation, located in exon 14, is a frequently observed "gatekeeper" mutation.[5] This mutation occurs at a critical residue within the ATP-binding pocket of the KIT kinase, profoundly altering its sensitivity to specific inhibitors.[3][6] This guide provides a comprehensive technical overview of the c-KIT T670I mutation, detailing its role in GIST pathogenesis, its structural impact on drug resistance, current therapeutic strategies to overcome its effects, and the experimental protocols used to study its function.

Molecular Pathogenesis of c-KIT T670I

The c-KIT gene encodes a type III receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/RAF/ERK and PI3K/AKT pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] In GIST, primary mutations, most commonly in KIT exon 11, disrupt the autoinhibitory juxtamembrane domain, leading to ligand-independent constitutive kinase activation and uncontrolled cell growth.[1][7]

The T670I mutation is typically not a primary oncogenic driver but rather a secondary event that arises under the selective pressure of imatinib therapy.[2][3] It involves a single nucleotide substitution (c.2009C>T) in exon 14 of the c-KIT gene, resulting in the replacement of a threonine (T) residue with a bulkier isoleucine (I) at position 670.[3][6] This position is known as the "gatekeeper" residue, as it controls access to a deep hydrophobic pocket adjacent to the ATP-binding site.[8][9] The mutation confers a gain-of-function phenotype, characterized by constitutive KIT phosphorylation, and is transforming in cell culture.[6]

Downstream Signaling

The T670I mutation, often co-occurring with a primary activating mutation (e.g., in exon 11), ensures that the KIT kinase remains active despite the presence of imatinib.[3] This sustained activation leads to the continuous phosphorylation and stimulation of downstream effectors, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby maintaining the malignant phenotype of proliferation and survival.[7][10]

Figure 1: c-KIT signaling in normal, imatinib-sensitive, and T670I-resistant GIST.

The T670I Mutation in Drug Resistance

The clinical significance of the T670I mutation is rooted in its ability to confer resistance to specific TKIs.

Mechanism of Imatinib Resistance

Imatinib functions by binding to the inactive conformation of the KIT kinase, stabilizing it and preventing the conformational changes necessary for activation and autophosphorylation.[2] The binding of imatinib relies on access to the ATP-binding pocket. The gatekeeper residue, threonine-670, is crucial for this interaction. The substitution of the smaller threonine with the larger, bulkier isoleucine residue at this position creates steric hindrance, physically blocking imatinib from effectively docking into its binding site.[8][9][11] This prevents imatinib from inhibiting the kinase, allowing for persistent downstream signaling and tumor progression.[3] This mechanism is homologous to the T315I mutation in BCR-ABL, which confers imatinib resistance in chronic myelogenous leukemia (CML).[3]

Figure 2: Steric hindrance as the mechanism of T670I-mediated imatinib resistance.

Sensitivity to Other Tyrosine Kinase Inhibitors

The differential efficacy of various TKIs against the T670I mutation is a critical consideration for second- and third-line GIST therapy.

-

Sunitinib: This multi-targeted TKI is approved for imatinib-resistant GIST. Unlike imatinib, sunitinib binds to the ATP-binding pocket in a different conformation and does not access the same deep hydrophobic pocket.[8] This allows it to accommodate the bulkier isoleucine residue at position 670, making it effective against GISTs harboring this mutation.[5][8][9]

-

Regorafenib: Approved as a third-line therapy, regorafenib has also shown efficacy against the T670I gatekeeper mutation.[12]

-

Ponatinib: A potent multi-targeted TKI, ponatinib demonstrates significant inhibitory activity against the T670I mutant in both preclinical and clinical settings.[13][14][15] It was shown to be highly active in GIST cell lines with the T670I mutation.[14]

-

Axitinib: While primarily a VEGFR inhibitor, axitinib has demonstrated potent activity against various KIT mutations, including T670I.[1] It can inhibit the T670I mutant both in vitro and in vivo.[1]

-

Ripretinib: This TKI is a potent inhibitor of activation loop mutations but has shown high resistance in GIST cells harboring the T670I gatekeeper mutation, likely due to steric repulsion precluding its binding.[16]

-

Avapritinib: While highly effective against activation loop mutations like PDGFRA D842V, patients with the KIT T670I mutation have shown a poor response to avapritinib.[6][17][18]

Data Presentation: Inhibitor Sensitivity

The in vitro sensitivity of the c-KIT T670I mutation to various TKIs is summarized below. IC50 represents the concentration required for 50% inhibition of kinase activity, while GI50 is the concentration for 50% growth inhibition of cells.

| Inhibitor | c-KIT Mutant Context | Assay Type | IC50 / GI50 (nM) | Efficacy Summary | Reference(s) |

| Imatinib | V560D + T670I | Kinase Assay | 1000 | Resistant | [8][9] |

| T670I | Cell Culture | - | Resistant | [3][6] | |

| Sunitinib | T670I | Cell Culture | 50-100 | Sensitive | [2][5] |

| V560D + T670I | - | - | Sensitive | [8][9] | |

| Regorafenib | T670I | Cell Culture | - | Sensitive | [6][12] |

| Ponatinib | T670I | Kinase Assay | ≤ 11 | Potently Sensitive | [13][14] |

| Axitinib | T670I | Kinase Assay | 51.8 | Sensitive | [1] |

| T670I | Cell Growth | 108 | Sensitive | [1] | |

| Sorafenib | WK557-8del + T670I | Cell Culture | - | Potently Sensitive | [2][19] |

| Ripretinib | T670I | Cell Culture | - | Highly Resistant | [16] |

| Nilotinib | WK557-8del + T670I | Cell Culture | - | Resistant | [19] |

| Dasatinib | WK557-8del + T670I | Cell Culture | - | Resistant | [19] |

Experimental Protocols

Studying the c-KIT T670I mutation involves a range of molecular and cellular biology techniques.

Site-Directed Mutagenesis and Cellular Models

To study the specific effects of the T670I mutation, it is introduced into a wild-type or primary mutant (e.g., exon 11 deletion) c-KIT cDNA construct using site-directed mutagenesis. This engineered construct is then transfected into factor-dependent cell lines, such as murine pro-B Ba/F3 cells, which lack endogenous KIT expression.[19] Successful transformation is confirmed by the cells' ability to proliferate in the absence of their required growth factor (IL-3), indicating that the mutant KIT is providing a constitutive survival signal. GIST cell lines, such as GIST-5R (which carries a T670I mutation), are also used as preclinical models.[1]

Kinase Activity and Inhibition Assay (Western Blot)

This protocol assesses the phosphorylation status of c-KIT and its downstream targets in the presence of various TKIs.

-

Cell Culture and Treatment: GIST cells (e.g., GIST-5R) or transfected Ba/F3 cells are cultured to ~80% confluency. The cells are then treated with a dose range of the TKI (e.g., imatinib, sunitinib) or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Protein Lysis: After treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for phosphorylated c-KIT (p-KIT), total c-KIT, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a species-specific horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: A decrease in the p-KIT signal relative to the total KIT signal in TKI-treated samples compared to the control indicates effective kinase inhibition.

Cell Viability Assay (e.g., MTS/XTT Assay)

This assay measures the effect of TKIs on the metabolic activity of GIST cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: GIST cells harboring the T670I mutation are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of the TKI is prepared, and the cells are treated with a range of concentrations for 72 hours. A vehicle-only control is included.

-

Reagent Incubation: After the treatment period, a tetrazolium salt-based reagent (e.g., MTS) is added to each well.

-

Absorbance Reading: The plates are incubated for 1-4 hours, allowing viable, metabolically active cells to convert the reagent into a colored formazan product. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. The data is plotted against the drug concentration on a logarithmic scale, and a dose-response curve is generated to calculate the GI50 (concentration causing 50% growth inhibition).

Figure 3: Workflow for a cell viability-based TKI screening assay.

Conclusion

The c-KIT T670I gatekeeper mutation is a well-characterized and clinically significant mechanism of acquired resistance in GIST. Its emergence represents a pivotal event in the progression of the disease, rendering the first-line therapy imatinib ineffective through direct steric hindrance. Understanding the precise molecular and structural basis of T670I-mediated resistance has been instrumental in the development and rational application of subsequent lines of therapy. TKIs like sunitinib, regorafenib, and ponatinib, which can circumvent this resistance mechanism, provide crucial therapeutic options for patients with progressing disease.[8][12][13] Conversely, the resistance of the T670I mutant to newer agents like ripretinib and avapritinib highlights the heterogeneity of resistance mutations and underscores the critical need for molecular profiling to guide personalized treatment strategies in GIST.[6][16] Continued research into the structural biology of mutant KIT and the development of novel inhibitors capable of targeting a broader spectrum of mutations remain essential for improving long-term outcomes for patients with advanced GIST.

References

- 1. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorafenib Inhibits the Imatinib-Resistant KITT670I Gatekeeper Mutation in Gastrointestinal Stromal Tumor | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. A new mutation in the KIT ATP pocket causes acquired resistance to imatinib in a gastrointestinal stromal tumor patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for primary and secondary tyrosine kinase inhibitor resistance in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KIT T670I: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | Regorafenib-resistant KIT mutants do not bind regorafenib [reactome.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of Ponatinib for GISTs After Imatinib Failure | GI Oncology Now [gioncologynow.com]

- 16. KIT ATP-Binding Pocket/Activation Loop Mutations in GI Stromal Tumor: Emerging Mechanisms of Kinase Inhibitor Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijbcp.com [ijbcp.com]

- 18. cdn.amegroups.cn [cdn.amegroups.cn]

- 19. Sorafenib inhibits the imatinib-resistant KITT670I gatekeeper mutation in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of GIST Treatment: A Technical Guide to Type II Kinase Inhibitors

For Immediate Release

This technical guide provides a comprehensive overview of the critical role of type II kinase inhibitors in the treatment of Gastrointestinal Stromal Tumors (GIST), particularly in the context of resistance to first-line therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, summarizes key clinical trial data, and provides detailed experimental protocols relevant to the study of these targeted agents.

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases. While the advent of the type I kinase inhibitor imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge. This has spurred the development of novel therapeutic strategies, including the use of type II kinase inhibitors, which offer a distinct mechanism to overcome resistance.

The Molecular Basis of GIST and the Emergence of Resistance

GIST is predominantly characterized by activating mutations in the KIT gene (approximately 80-85% of cases) or the PDGFRA gene (about 5-10% of cases).[1] These mutations lead to constitutive activation of the receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

The initial success of imatinib, a type I kinase inhibitor that binds to the ATP-binding pocket of the active conformation of the kinase, is often hampered by the emergence of resistance. Secondary mutations, frequently located in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18) of KIT, can prevent imatinib from binding effectively, leading to kinase reactivation and tumor progression.[2]

Type II Kinase Inhibitors: A Differentiated Approach

Unlike type I inhibitors, type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase, accessing an allosteric site adjacent to the ATP-binding pocket.[3][4] This distinct binding mode allows them to be effective against certain mutations that confer resistance to type I inhibitors. Several type II or switch-control inhibitors have demonstrated significant clinical activity in GIST.

Mechanism of Action of Type II Kinase Inhibitors

The ability of type II inhibitors to bind to the inactive kinase conformation is crucial for their efficacy against specific resistance mutations. By stabilizing the inactive state, they prevent the kinase from adopting the active conformation required for downstream signaling.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chmfl-kit-033

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chmfl-kit-033, a potent and selective kinase inhibitor. The information is compiled for professionals in research, and drug development, presenting key data, experimental methodologies, and pathway interactions in a structured format.

CAS Number: 2351801-41-5[1]

Core Compound Information

| Property | Value | Reference |

| Molecular Formula | C23H18FN5O2 | [1] |

| Molecular Weight | 415.42 | [1] |

| Primary Target | c-KIT T670I mutant | [1] |

| Description | A potent and selective inhibitor of the c-KIT T670I mutant, which is associated with gastrointestinal stromal tumors (GISTs). | [1][2] |

Quantitative Data

| Parameter | Value | Target | Cell Line | Reference |

| IC50 | 0.045 µM | c-KIT T670I mutant | [1] | |

| GI50 | 0.025 µM | BaF3-TEL-KIT-V559D | BaF3 | [3][4] |

| GI50 | >10 µM | Parental BaF3 cells | BaF3 | [3][4] |

Experimental Protocols

Cell Proliferation Assay

A detailed experimental protocol for assessing the anti-proliferative effects of this compound can be adapted from methodologies used for similar compounds like CHMFL-KIT-031[3][4].

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound against specific cell lines.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Culture: Culture BaF3-TEL-KIT-V559D and parental BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO. Treat the cells with varying concentrations of the compound. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: After incubation, use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions to measure cell viability.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Activity Assay

The inhibitory effect of this compound on its target kinase can be assessed using a biochemical assay, as is common for kinase inhibitors[5].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-KIT T670I mutant kinase.

Materials:

-

Recombinant c-KIT T670I kinase domain

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant c-KIT T670I kinase, and the substrate peptide in 384-well plates.

-

Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

c-KIT Signaling Pathway Inhibition

This compound is designed to inhibit the constitutively active c-KIT receptor tyrosine kinase, particularly the T670I mutant, which is a common resistance mutation in GIST. Inhibition of c-KIT blocks downstream signaling pathways that are crucial for cell proliferation and survival.

Caption: Inhibition of c-KIT T670I by this compound blocks MAPK and PI3K/AKT pathways.

Drug Discovery and Development Workflow

The development of a targeted kinase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A streamlined workflow for the discovery and preclinical testing of kinase inhibitors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chmfl-kit-033: A Technical Guide for Researchers

An In-depth Analysis of a Selective c-KIT T670I Mutant Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)

This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective small molecule inhibitor targeting the c-KIT T670I mutation, a common mechanism of resistance in Gastrointestinal Stromal Tumors (GISTs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile and mechanism of action of this compound.

Core Compound Data

This compound, with a molecular weight of 415.42 g/mol , is a kinase inhibitor designed to overcome acquired resistance to first-line therapies in GIST.[1] Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide |

| Molecular Formula | C23H18FN5O2 |

| Molecular Weight | 415.42 |

| CAS Number | 2351801-41-5 |

Biochemical and Cellular Activity

This compound demonstrates high potency against the clinically relevant T670I "gatekeeper" mutation of the c-KIT kinase. In biochemical assays, it exhibits an IC50 value of 0.045 µM against the c-KIT T670I mutant.[1] The compound was developed to achieve selectivity over the wild-type (wt) c-KIT, which is crucial for minimizing off-target effects and improving the therapeutic window. The primary publication on this compound reports a 12-fold selectivity for the T670I mutant over wild-type c-KIT in biochemical assays and a 26-fold selectivity in a cell-based screening system.[2]

The inhibitory activity of this compound extends to cellular models. It effectively suppresses the proliferation of GIST cell lines harboring the c-KIT T670I mutation, such as GIST-T1/T670I and GIST-5R.[3][4]

| Target / Cell Line | IC50 / GI50 (µM) | Assay Type |

| c-KIT T670I | 0.045 | Biochemical Kinase Assay |

| c-KIT wt | ~0.54 (calculated based on 12-fold selectivity) | Biochemical Kinase Assay |

| GIST-T1/T670I | Potent antiproliferative effects reported | Cell-based Proliferation Assay |

| GIST-5R | Potent antiproliferative effects reported | Cell-based Proliferation Assay |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in mice have demonstrated that this compound possesses suitable pharmacokinetic properties and in vivo antitumor efficacy. In a GIST-T1/T670I xenograft mouse model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

| Species | Route | Bioavailability | Key Findings |

| Mouse | Oral | Suitable for in vivo studies (specific % not detailed in provided abstracts) | Dose-dependent tumor growth inhibition in GIST-T1/T670I xenograft model. |

Mechanism of Action and Signaling Pathway

This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the c-KIT kinase. This mechanism is crucial for its selectivity. Gain-of-function mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, triggering downstream signaling cascades that drive cell proliferation and survival in GIST. The primary pathways activated by c-KIT include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways.[5][6] By inhibiting the autophosphorylation of the c-KIT T670I mutant, this compound effectively blocks these downstream signals, leading to the suppression of tumor cell growth. Western blot analyses have shown that treatment with related c-KIT inhibitors leads to a reduction in the phosphorylation of key downstream effectors such as AKT, S6, STAT3, and ERK.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagents: Recombinant c-KIT T670I and c-KIT wt enzymes, appropriate substrate (e.g., Poly(E,Y)4:1), ATP, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), and ADP-Glo™ Kinase Assay Kit (Promega).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilution.

-

Add 2 µL of kinase solution (enzyme in kinase buffer).

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (CellTiter-Glo®)

This method determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Lines: GIST-T1/T670I cells.

-

Procedure:

-

Seed GIST-T1/T670I cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate GI50 (concentration for 50% growth inhibition) values from dose-response curves.

-

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of c-KIT and its downstream signaling proteins.

-

Procedure:

-

Plate GIST-T1/T670I cells and treat with various concentrations of this compound for 2-4 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-KIT (Tyr719), total c-KIT, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of this compound in a living organism.

-

Animal Model: Female athymic nude mice (4-6 weeks old).

-

Procedure:

-

Subcutaneously inject GIST-T1/T670I cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Administer this compound (formulated in a suitable vehicle like 0.5% HPMC + 0.2% Tween 80) or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

-

Evaluate efficacy based on tumor growth inhibition (TGI).

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chmfl-kit-033 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-kit-033 is a novel, selective kinase inhibitor targeting the c-KIT T670I mutant, a common mutation conferring resistance to standard therapies in Gastrointestinal Stromal Tumors (GISTs).[1] The proto-oncogenic protein c-KIT is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, and differentiation.[1][2] Gain-of-function mutations in the c-KIT gene are associated with approximately 80-85% of GIST cases, making it a prime therapeutic target.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the inhibitory activities of related CHMFL-KIT compounds, providing a reference for the expected potency of this compound.

Table 1: Cellular Anti-proliferative Activity

| Compound | Cell Line | Target | GI₅₀ (μM) |

| CHMFL-KIT-031 | BaF3-TEL-KIT-V559D | KIT V559D | 0.025[3] |

| CHMFL-KIT-031 | Parental BaF3 | - | >10[3] |

| CHMFL-KIT-110 | GIST-T1 | c-KIT | 0.021[4] |

| CHMFL-KIT-110 | GIST-882 | c-KIT | 0.043[4] |

Table 2: Biochemical Kinase Inhibition

| Compound | Kinase | IC₅₀ (nM) |

| CHMFL-KIT-031 | KIT V559D | 28[5] |

| CHMFL-KIT-031 | KIT wt | 168[5] |

Table 3: Binding Affinity

| Compound | Protein | Kd (nM) |

| CHMFL-KIT-031 | KIT-V559D | 266[5] |

| CHMFL-KIT-031 | wt-KIT | 6640[5] |

Signaling Pathway

The c-KIT signaling pathway is a critical regulator of cell proliferation and survival. Its dysregulation due to activating mutations is a key driver in GISTs.

Caption: The c-KIT signaling cascade initiated by SCF binding.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant c-KIT T670I.

Materials:

-

Recombinant human c-KIT T670I enzyme

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the c-KIT T670I enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-